
Fmoc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is a synthetic organic compound used primarily in peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The presence of the 2,4-dichlorobenzyl group adds unique chemical properties to the molecule, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of the 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group is introduced through a nucleophilic substitution reaction. This involves reacting the protected amino acid with 2,4-dichlorobenzyl chloride in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and efficiency.
Purification and Quality Control: The product is purified using industrial-scale chromatography or crystallization, followed by rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The 2,4-dichlorobenzyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in peptide coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Substitution: Triethylamine or other bases in organic solvents.
Coupling: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of bases.
Major Products
Deprotection: Free amino group-containing derivatives.
Substitution: Various substituted benzyl derivatives.
Coupling: Peptides and peptide derivatives.
Scientific Research Applications
Fmoc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: In the development of peptide-based drugs and therapeutic agents.
Biological Studies: To study protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: In the production of specialized peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The 2,4-dichlorobenzyl group can influence the reactivity and properties of the resulting peptides, potentially affecting their biological activity and stability.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-(s)-3-amino-2-(2,4-dichlorophenyl)propanoic acid
- Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid
- Fmoc-(s)-3-amino-2-(2,4-dimethylbenzyl)propanoic acid
Uniqueness
Fmoc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is unique due to the presence of the 2,4-dichlorobenzyl group, which imparts distinct chemical properties. This makes it particularly useful in applications where specific reactivity or stability is required.
Biological Activity
Fmoc-(S)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is a synthetic compound that serves as a versatile building block in peptide synthesis and medicinal chemistry. Its unique structure, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a dichlorobenzyl substituent, enhances its potential biological activities. This article details its biological activity, synthesis, and related research findings.
- Molecular Formula : C₁₈H₁₉Cl₂N₃O₄
- Molecular Weight : 456.32 g/mol
- CAS Number : 501015-35-6
Synthesis
The synthesis of this compound typically involves several key steps, including:
- Protection of Amino Group : The Fmoc group is added to protect the amino group during synthesis.
- Formation of the Dichlorobenzyl Side Chain : The dichlorobenzyl moiety is introduced through various synthetic routes.
- Purification : The final product is purified to achieve high purity levels, usually exceeding 95%.
Case Studies and Research Findings
A review of the literature reveals that compounds similar to this compound have been investigated for their biological activities:
- Cytotoxicity Studies : Research has indicated that certain derivatives exhibit significant cytotoxic effects against human leukemia cells (CEM), with IC50 values as low as 0.13 µM for some conjugates .
- Antimicrobial Activity Assessment : Studies employing agar-well diffusion methods showed that synthesized molecules containing chlorinated substituents had enhanced antibacterial activity against both Gram-positive and Gram-negative organisms .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Fmoc-(S)-3-amino-3-(2,4-dichlorophenyl)propionic acid | Different dichloro substitution | May exhibit different biological activities |
Fmoc-(S)-beta-phenylalanine | Lacks chlorinated substituents | Commonly used in peptide synthesis |
Fmoc-(S)-3-amino-3-(2-nitrophenyl)propionic acid | Contains a nitro group instead of chlorine | Potentially different pharmacological properties |
This table highlights the uniqueness of this compound through its specific dichloro substitution and its applications in peptide chemistry.
Properties
Molecular Formula |
C25H21Cl2NO4 |
---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
(2S)-2-[(2,4-dichlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21Cl2NO4/c26-17-10-9-15(23(27)12-17)11-16(24(29)30)13-28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,16,22H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m0/s1 |
InChI Key |
ALVXBSMVLRYCLH-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.